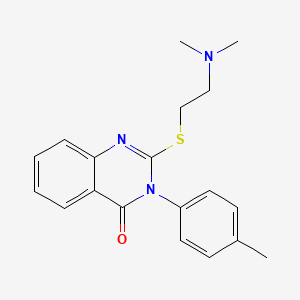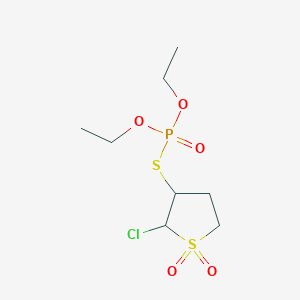
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide is a complex organosulfur compound It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and various functional groups including chloro, diethoxyphosphoryl, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the thiolane ring, followed by the introduction of the chloro and diethoxyphosphoryl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiolanes with different oxidation states.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide exerts its effects involves interactions with various molecular targets. The chloro and diethoxyphosphoryl groups can participate in binding interactions with enzymes and receptors, influencing their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.
Dibenzothiophene 5,5-dioxide: Used in organic solar cells and other electronic applications.
Uniqueness
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
4915-25-7 |
|---|---|
Fórmula molecular |
C8H16ClO5PS2 |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16ClO5PS2/c1-3-13-15(10,14-4-2)16-7-5-6-17(11,12)8(7)9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
PRKRQRXWOZRDGG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)SC1CCS(=O)(=O)C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


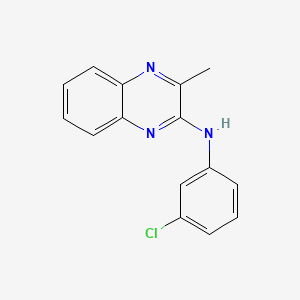
![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
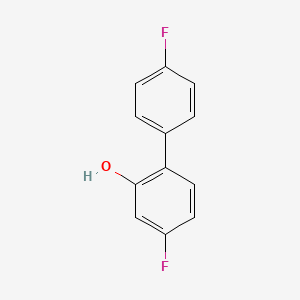
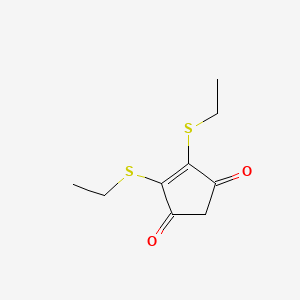
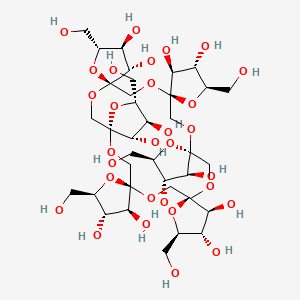
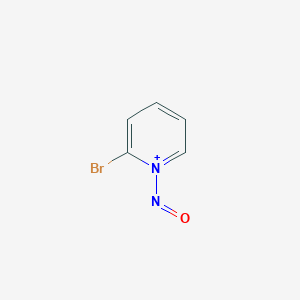
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
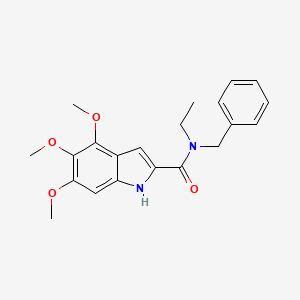
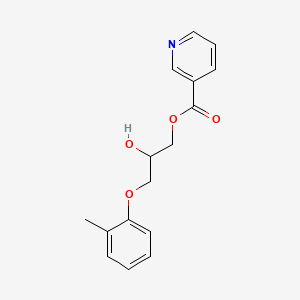
![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)
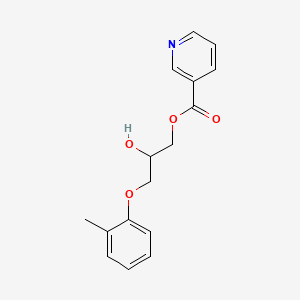
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
